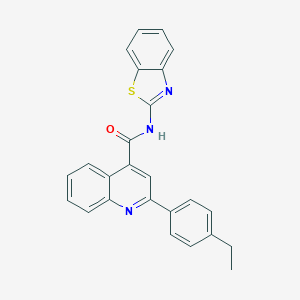![molecular formula C23H17ClN2O3S B332846 ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332846.png)
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C23H17ClN2O3S and a molecular weight of 436.91 g/mol . This compound is characterized by the presence of a quinoline ring, a thiophene ring, and an ester functional group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-amino-4-quinolinecarboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl benzoate in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene ring may interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE: Characterized by the presence of both quinoline and thiophene rings.
This compound analogs: Compounds with similar structures but different substituents on the quinoline or thiophene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H17ClN2O3S |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O3S/c1-2-29-23(28)15-8-4-6-10-18(15)26-22(27)16-13-19(20-11-12-21(24)30-20)25-17-9-5-3-7-14(16)17/h3-13H,2H2,1H3,(H,26,27) |
Clave InChI |
GPJYWSSRECOWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Fluorobenzoyl)-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B332764.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B332765.png)
![(4Z)-4-{3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B332767.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332768.png)
![6-[4-(Benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332769.png)

![3-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B332773.png)

![propyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332775.png)

![Ethyl 4,10-bis(3,4-dichlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B332778.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332780.png)
![isopropyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332781.png)
![isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332782.png)
